4-Methyl-2,6-bis(1-phenylethyl)phenol

Description

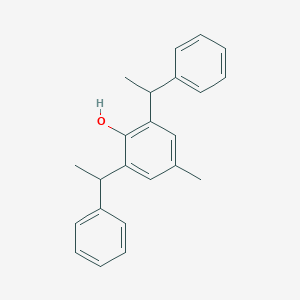

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

1817-68-1 |

|---|---|

Formule moléculaire |

C23H24O |

Poids moléculaire |

316.4 g/mol |

Nom IUPAC |

4-methyl-2,6-bis(1-phenylethyl)phenol |

InChI |

InChI=1S/C23H24O/c1-16-14-21(17(2)19-10-6-4-7-11-19)23(24)22(15-16)18(3)20-12-8-5-9-13-20/h4-15,17-18,24H,1-3H3 |

Clé InChI |

QFCGHEBLSUPGPF-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1)C(C)C2=CC=CC=C2)O)C(C)C3=CC=CC=C3 |

SMILES canonique |

CC1=CC(=C(C(=C1)C(C)C2=CC=CC=C2)O)C(C)C3=CC=CC=C3 |

Autres numéros CAS |

1817-68-1 |

Origine du produit |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Methyl 2,6 Bis 1 Phenylethyl Phenol

Established Synthetic Pathways for Phenylethyl-Substituted Phenols

The most common and industrially significant method for synthesizing 4-Methyl-2,6-bis(1-phenylethyl)phenol is the direct alkylation of p-cresol (B1678582) with styrene (B11656). This reaction falls under the broad class of Friedel-Crafts alkylations.

Friedel-Crafts Alkylation Strategies

The fundamental approach involves the electrophilic substitution of the aromatic ring of p-cresol with 1-phenylethyl carbocations generated from styrene in the presence of an acid catalyst. The reaction proceeds stepwise, with the initial formation of mono-substituted products, 2-(1-phenylethyl)-4-methylphenol and to a lesser extent, 3-(1-phenylethyl)-4-methylphenol. The desired disubstituted product is then formed by a second alkylation step at the remaining ortho position.

The regioselectivity of the alkylation is directed by the activating hydroxyl group of the phenol (B47542), which favors substitution at the ortho and para positions. Since the para position is already occupied by a methyl group in p-cresol, the alkylation occurs predominantly at the ortho positions (positions 2 and 6). The bulky 1-phenylethyl groups provide steric hindrance around the phenolic hydroxyl group, which is a key structural feature for the antioxidant properties of the final product.

Catalytic Systems and Reaction Conditions for Alkylation

A variety of acidic catalysts can be employed for the alkylation of phenols with styrene. These can be broadly categorized into homogeneous and heterogeneous systems.

Homogeneous Catalysts:

Brønsted Acids: Sulfuric acid (H₂SO₄) and p-toluenesulfonic acid are effective catalysts for this reaction.

Lewis Acids: Aluminum chloride (AlCl₃) and other metal halides are also used, although they can sometimes lead to side reactions and are more difficult to remove from the product mixture.

Heterogeneous Catalysts: Solid acid catalysts are increasingly favored due to their ease of separation from the reaction mixture, reusability, and often milder reaction conditions.

Acidic Clays: Montmorillonite clays, such as K-10, have shown catalytic activity for the hydroarylation of p-cresol with styrene.

Sulfated Metal Oxides: Sulfated zirconia (SO₄²⁻/ZrO₂) has been demonstrated to be an effective and reusable solid acid catalyst for the alkylation of phenol with styrene, leading to high conversions. nih.govepa.gov

The reaction conditions are crucial for maximizing the yield and selectivity of the desired 2,6-disubstituted product. Key parameters include temperature, catalyst loading, and the molar ratio of reactants. For instance, in the alkylation of phenol with styrene using a SO₄²⁻/ZrO₂ catalyst, nearly 100% conversion of both reactants was achieved at 100°C. nih.govepa.gov

| Catalyst System | Reactants | Temperature (°C) | Reaction Time (hr) | Conversion (%) | Selectivity (DSP, %) | Reference |

| SO₄²⁻/ZrO₂ | Phenol, Styrene | 100 | 6 | ~100 | 52.1 | nih.govepa.gov |

| UDCaT-1 | p-Cresol, MTBE | 100 | - | 45 | - | mdpi.com |

| Brønsted acidic ionic liquids | p-Cresol, tert-butyl alcohol | 70 | - | 80 | - | mdpi.com |

DSP refers to di-styrenated phenol. MTBE is methyl tert-butyl ether.

Advanced Synthetic Approaches and Process Optimization

Research into the synthesis of phenylethyl-substituted phenols continues to focus on developing more efficient, environmentally friendly, and cost-effective methods. One area of interest is the use of novel catalytic systems that offer higher selectivity and can be easily recycled. For example, deep eutectic solvents (DESs) formed from caprolactam and p-toluenesulfonic acid have been explored as catalysts for the alkylation of p-cresol, offering a milder reaction method. mdpi.com

Process optimization often involves the use of response surface methodology to identify the optimal reaction conditions, such as temperature, catalyst concentration, and reactant ratios, to maximize the yield of this compound while minimizing the formation of byproducts.

Another advanced approach involves the catalytic dehydrogenation of the corresponding cyclohexanol (B46403) derivatives. While not a direct synthesis of the phenol, this method represents an alternative route to substituted phenols from saturated precursors. nih.gov

Reaction Mechanisms of this compound

The chemical reactivity of this compound is largely dictated by the phenolic hydroxyl group and the benzylic protons of the phenylethyl substituents.

Oxidative Reactions of the Phenolic Moiety

The primary role of hindered phenols like this compound as antioxidants stems from the reactivity of the phenolic hydroxyl group. It can donate its hydrogen atom to quench free radicals, thereby terminating oxidative chain reactions. This process generates a stable phenoxyl radical.

The stability of this radical is enhanced by the steric hindrance provided by the bulky 2,6-disubstituents, which prevent it from undergoing further unwanted reactions. The phenoxyl radical can also participate in oxidative coupling reactions, leading to the formation of dimers and other higher molecular weight products. For example, oxidative coupling can result in the formation of diphenoquinones or C-C coupled bisphenols. google.com

The oxidation of phenols to quinones is another potential transformation, often mediated by metal catalysts in the presence of an oxidant like dioxygen. nih.gov

Reductive Transformations of Substituents

The phenylethyl substituents can undergo reductive transformations, although this is less common than the reactions involving the phenolic group. Catalytic hydrogenation can potentially reduce the phenyl rings of the substituents to cyclohexyl rings. This type of reaction is typically carried out using catalysts such as rhodium, ruthenium, or palladium on a support like carbon or alumina, under hydrogen pressure.

Furthermore, the benzylic C-H bonds of the phenylethyl groups can be susceptible to oxidation under certain conditions. However, the primary reactive site for oxidation remains the phenolic hydroxyl group due to its lower bond dissociation energy. The catalytic dehydrogenation of the phenylethyl groups to styrenyl groups is also a conceivable transformation, potentially using iridium or palladium-based catalysts. researchgate.net

Substitution Reactions and Derivatization

The reactivity of this compound is largely dictated by the phenolic hydroxyl group and the steric hindrance imposed by the bulky 1-phenylethyl groups at the ortho positions. In principle, this compound can undergo substitution reactions at the hydroxyl group and on the aromatic ring, although the latter is significantly restricted by the bulky substituents.

Derivatization of the hydroxyl group is the most probable pathway for chemical modification. Reactions such as etherification or esterification would transform the phenol into various derivatives. For instance, reaction with an alkyl halide in the presence of a base would yield the corresponding ether. However, specific examples and experimental data for such transformations on this compound are not detailed in accessible literature.

Electrophilic aromatic substitution, a common reaction for phenols, would be expected to be highly regioselective, favoring the positions meta to the hydroxyl group (positions 3 and 5) if it were to occur, due to the ortho-para directing nature of the hydroxyl and methyl groups and the steric blocking of the ortho positions. However, the significant steric hindrance from the two 1-phenylethyl groups likely deactivates the ring towards many standard electrophilic substitution reactions.

Stereoselective Synthesis and Enantiomeric Enrichment

The this compound molecule possesses two chiral centers at the benzylic carbons of the 1-phenylethyl substituents. This gives rise to the possibility of three stereoisomers: a pair of enantiomers, (R,R) and (S,S), and a meso compound, (R,S). The synthesis of this compound from p-cresol and styrene would typically result in a mixture of these stereoisomers.

The stereoselective synthesis or enantiomeric enrichment of a specific stereoisomer of this compound presents a significant synthetic challenge. General strategies for achieving enantiomeric enrichment include:

Chiral Pool Synthesis: Utilizing a chiral starting material to introduce the desired stereochemistry.

Asymmetric Catalysis: Employing a chiral catalyst to favor the formation of one enantiomer over the others during the alkylation of p-cresol with styrene.

Chiral Resolution: Separating the mixture of stereoisomers, for example, by forming diastereomeric salts with a chiral resolving agent or through chiral chromatography.

Despite the existence of these general strategies, no specific, documented methods for the stereoselective synthesis or enantiomeric enrichment of this compound have been identified in the reviewed literature. The development of such a process would be a novel contribution to the field of synthetic organic chemistry.

Due to the lack of specific experimental data in the public domain, data tables detailing reaction conditions, yields, and stereoselectivity for the substitution, derivatization, and stereoselective synthesis of this particular compound cannot be provided at this time.

Advanced Spectroscopic and Structural Elucidation of 4 Methyl 2,6 Bis 1 Phenylethyl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 4-Methyl-2,6-bis(1-phenylethyl)phenol, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are crucial for a complete assignment of its complex structure.

The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of the hydrogen atoms. A study by Sung et al. (2016) on the synthesis and biological activities of this compound utilized ¹H NMR for its characterization. researchgate.net While the full spectral data is not publicly available, a predicted spectrum can be inferred based on the structure and data from analogous compounds.

Key expected signals in the ¹H NMR spectrum include:

Aromatic Protons: Multiple signals in the aromatic region (typically δ 6.8-7.5 ppm) corresponding to the protons on the central phenol (B47542) ring and the two phenyl groups of the phenylethyl substituents.

Methine Protons: A quartet is anticipated for the methine protons (-CH) of the phenylethyl groups, arising from coupling with the adjacent methyl protons.

Methyl Protons: The methyl protons (-CH₃) of the phenylethyl groups are expected to appear as a doublet due to coupling with the methine proton. The methyl group attached to the phenol ring would present as a singlet.

Hydroxyl Proton: A singlet for the phenolic hydroxyl (-OH) proton, with a chemical shift that can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: This table is based on predictive models and data from similar compounds due to the absence of publicly available experimental spectra.)

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Phenolic OH | Variable (e.g., 4.5 - 5.5) | Singlet |

| Aromatic CH (Phenol Ring) | ~6.8 - 7.0 | Singlet |

| Aromatic CH (Phenyl Groups) | ~7.1 - 7.4 | Multiplet |

| Methine CH | ~4.2 - 4.6 | Quartet |

| Phenolic CH₃ | ~2.2 - 2.4 | Singlet |

| Ethyl CH₃ | ~1.5 - 1.7 | Doublet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: This table is predictive and based on the analysis of structurally similar compounds.)

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| C-OH (Phenolic) | ~150 - 155 |

| C-CH₃ (Phenolic) | ~130 - 135 |

| Aromatic CH (Phenolic) | ~128 - 130 |

| Aromatic C (Substituted, Phenolic) | ~135 - 140 |

| Aromatic C (Phenyl Groups) | ~125 - 145 |

| Methine C | ~40 - 45 |

| Phenolic CH₃ | ~20 - 22 |

| Ethyl CH₃ | ~21 - 23 |

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed.

COSY: This experiment would reveal the coupling relationships between protons, for instance, confirming the connectivity between the methine and methyl protons of the phenylethyl groups.

HSQC: This technique would establish the correlation between each proton and the carbon atom to which it is directly attached, allowing for the definitive assignment of the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.

While specific 2D NMR studies on this compound have not been found in the performed searches, their application is a standard procedure in the structural elucidation of complex organic molecules.

Mass Spectrometry (MS) for Molecular Structure and Fragmentation Studies

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. The study by Sung et al. (2016) also utilized mass spectrometry in the characterization of this compound. researchgate.net

The predicted monoisotopic mass of this compound (C₂₃H₂₄O) is 316.1827 Da. In an ESI-MS (Electrospray Ionization Mass Spectrometry) experiment, the compound would likely be observed as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts.

Common fragmentation pathways for hindered phenols often involve cleavages at the benzylic positions. For this compound, the loss of a phenylethyl group or a methyl radical from the phenylethyl substituent would be expected fragmentation patterns.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion Type | Adduct | Predicted m/z |

| Molecular Ion | [M]⁺ | 316.1827 |

| Protonated Molecule | [M+H]⁺ | 317.1905 |

| Sodiated Molecule | [M+Na]⁺ | 339.1724 |

X-ray Crystallography for Solid-State Structure and Stereochemical Determination

A comprehensive search of the available literature and crystallographic databases did not yield a specific X-ray crystal structure for this compound. However, studies on other substituted phenols provide insights into the expected structural features, such as the planarity of the phenol ring and the potential for intermolecular hydrogen bonding involving the hydroxyl group.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups.

Table 4: Predicted FT-IR Absorption Bands for this compound (Note: The wavenumbers are approximate and based on typical ranges for the respective functional groups.)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H (Phenol) | Stretching, H-bonded | 3200 - 3600 (broad) |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-O (Phenol) | Stretching | 1200 - 1260 |

Theoretical and Computational Chemistry Studies of 4 Methyl 2,6 Bis 1 Phenylethyl Phenol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

No specific studies detailing DFT calculations to elucidate the electronic structure, frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, or reactivity descriptors for 4-Methyl-2,6-bis(1-phenylethyl)phenol were found.

Molecular Dynamics Simulations for Conformational Landscapes

There is no available research on molecular dynamics simulations performed to explore the conformational flexibility, rotational barriers of the phenylethyl groups, and solvent effects on the structure of this compound.

Computational Modeling of Spectroscopic Properties

No computational studies aimed at predicting and interpreting the NMR, IR, and UV-Vis spectra of this compound could be located.

Quantum Chemical Characterization of Reaction Intermediates

There are no published quantum chemical calculations characterizing the structure and stability of potential reaction intermediates, such as the phenoxyl radical, that may be formed from this compound.

Future computational chemistry research may address these knowledge gaps, providing valuable insights into the fundamental properties of this compound.

Analytical Method Development for 4 Methyl 2,6 Bis 1 Phenylethyl Phenol

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for the separation of 4-Methyl-2,6-bis(1-phenylethyl)phenol from complex mixtures, ensuring accurate identification and quantification. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common methods employed for this purpose.

High-Performance Liquid Chromatography (HPLC) Method Development

Reverse-phase HPLC (RP-HPLC) is a widely used technique for the analysis of phenolic compounds like this compound. Method development typically involves optimizing the stationary phase, mobile phase composition, and detector settings.

A common starting point for the analysis of this compound is a C18 stationary phase, which provides good retention and separation for non-polar compounds. For instance, a method for the closely related compound, 2,2'-methylenebis[4-(1-methyl-1-phenylethyl)-phenol], utilizes a Newcrom R1 HPLC column, which is a special reverse-phase column with low silanol (B1196071) activity. nih.gov The mobile phase for such separations often consists of a mixture of acetonitrile (B52724) and water, with the addition of an acid like phosphoric acid to improve peak shape and resolution. nih.govsielc.com For applications where the HPLC system is coupled with a mass spectrometer, phosphoric acid is typically replaced with a volatile acid like formic acid to ensure compatibility. nih.govsielc.com

A study on the anticancer efficacy of a Cordyceps militaris extract, which identified this compound as a potential active component, also utilized HPLC for the determination of its components, suggesting the applicability of this technique for its analysis in natural product extracts. nih.gov

Table 1: Illustrative HPLC Method Parameters for Phenolic Compounds

| Parameter | Value | Reference |

| Column | Newcrom R1 | sielc.com |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid | sielc.com |

| Detector | UV/Vis | nih.gov |

This table provides a general example of HPLC conditions that can be adapted for the analysis of this compound based on methods for similar compounds.

Ultra-Performance Liquid Chromatography (UPLC) for Rapid Analysis

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. These benefits are achieved through the use of columns packed with sub-2 µm particles. For the rapid analysis of this compound, UPLC methods can be developed using columns with smaller particle sizes (e.g., 3 µm) for faster applications. sielc.com

A study investigating the pro-apoptotic activities of this compound employed a UPLC system for its analysis. researchgate.net The method utilized an Acquity UPLC BEH C18 column (1.7 µm, 2.1×100 mm) with a mobile phase consisting of water and acetonitrile, both containing 0.1% formic acid. researchgate.net This demonstrates a specific UPLC application for the analysis of this compound.

Hyphenated Techniques for Detection and Quantification

Hyphenated techniques, which couple a separation method with a detection method, provide enhanced selectivity and sensitivity for the analysis of this compound, particularly in complex matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the definitive identification and quantification of compounds at trace levels. While specific LC-MS/MS protocols for this compound are not extensively detailed in the public domain, methods for structurally similar phenolic antioxidants can provide a strong basis for protocol development.

For example, a validated LC-MS/MS method for the determination of 2,6-diisobornyl-4-methylphenol in rat plasma utilized a C8 column with an isocratic mobile phase of acetonitrile and water containing 0.1% formic acid. researchgate.netresearchgate.net Detection was achieved using multiple reaction monitoring (MRM) in the negative ion mode. researchgate.netresearchgate.net A similar approach could be adapted for this compound, where the precursor ion would be the deprotonated molecule [M-H]⁻, and product ions would be generated through collision-induced dissociation. The UPLC method described for this compound was coupled to a SYNAPT G2-Si mass spectrometer, indicating the suitability of this compound for LC-MS analysis. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique for the analysis of volatile and semi-volatile compounds. Phenolic compounds like this compound are generally not volatile enough for direct GC analysis. Therefore, a derivatization step is typically required to increase their volatility.

The most common derivatization technique for phenolic compounds is silylation, which involves replacing the active hydrogen of the phenolic hydroxyl group with a trimethylsilyl (B98337) (TMS) group. researchgate.net Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose.

Following derivatization, the TMS derivative of this compound can be analyzed by GC-MS. The mass spectrum of the derivative will exhibit characteristic fragment ions that can be used for identification and quantification. While specific studies on the GC-MS analysis of the silylated derivative of this compound are limited, general methods for silylated phenols can be applied. researchgate.netresearchgate.net

Sample Preparation Strategies for Complex Matrices

The effective extraction and clean-up of this compound from its matrix are critical for reliable analytical results. The choice of sample preparation technique depends on the nature of the matrix (e.g., polymers, biological fluids, environmental samples).

For the analysis of this compound in polymeric materials, where it is often used as an additive, extraction techniques such as solid-phase extraction (SPE) can be employed. For the related compound 2,4,6-Tris(1-phenylethyl)phenol, SPE with C18 cartridges has been suggested for concentrating the analyte from aqueous or lipid matrices.

In the context of biological samples, such as in the study of its anticancer properties, extraction from cell cultures or tissues would be necessary. A study on a similar phenolic antioxidant in rat plasma utilized liquid-liquid extraction (LLE) with a mixture of isopropyl alcohol and chloroform. researchgate.netresearchgate.net This technique separates the analyte from the plasma matrix based on its solubility.

For environmental samples like water, solid-phase extraction is a common approach for concentrating phenolic compounds. Various sorbents, including chemically modified polymeric resins, have been shown to be effective for the extraction of a range of phenolic compounds from drinking and surface water. sielc.comnih.gov

Environmental Fate and Abiotic Degradation Pathways of 4 Methyl 2,6 Bis 1 Phenylethyl Phenol

Photolytic Degradation Mechanisms Under Environmental Conditions

The degradation of 4-Methyl-2,6-bis(1-phenylethyl)phenol when exposed to sunlight is a critical aspect of its environmental fate. As a member of the styrenated phenol (B47542) class of compounds, it is anticipated to be susceptible to abiotic degradation through oxidative processes. service.gov.uk The phenolic hydroxyl group is a key reactive site, and the presence of bulky 1-phenylethyl groups at the ortho positions influences the molecule's reactivity.

Studies on similar alkylphenols have shown that direct photolysis can occur under UV irradiation. For instance, the degradation of 4-nonylphenol (B119669) and 4-octylphenol (B30498) has been observed under 206 nm UV light, although this wavelength is shorter than that of terrestrial sunlight. iafss.org The rate of photolysis for these compounds was found to be dependent on the initial concentration. iafss.org The presence of photosensitizing substances in the environment, such as iron (III) complexes, can also play a significant role in the degradation of alkylphenol ethoxylates by generating hydroxyl radicals, which are highly reactive and can attack the organic molecule. nih.gov

For this compound, it is plausible that similar mechanisms occur. The absorption of UV radiation could lead to the formation of phenoxyl radicals, which can then undergo further reactions, including dimerization or reaction with other organic matter. The styryl groups may also be susceptible to photochemical reactions. However, without specific experimental data for this compound, the precise mechanisms and degradation rates under environmental conditions remain speculative.

Hydrolytic Stability and Transformation Pathways

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The stability of a compound against hydrolysis is a key factor in its persistence in aquatic environments. For this compound, the core structure consists of stable ether and carbon-carbon bonds, which are generally resistant to hydrolysis under typical environmental pH and temperature conditions.

However, studies on other hindered phenolic antioxidants have investigated their hydrolytic stability. For example, a hydrolysis-oxidation test conducted on distyrenated phenol over 28 days in the dark indicated some level of degradation. service.gov.uk The steric hindrance provided by the bulky substituent groups, in this case, the 1-phenylethyl groups, can influence the accessibility of the phenolic hydroxyl group to reacting species, potentially affecting its transformation pathways. vinatiorganics.com While direct hydrolysis of the main structure of this compound is unlikely to be a major degradation pathway, its transformation in aqueous environments may be influenced by other reactive species present.

Thermal Decomposition Profiles and Products

The thermal stability of this compound is relevant in the context of its use as a polymer antioxidant, where it is subjected to high temperatures during processing, and also in understanding its fate in scenarios such as fires. When heated to decomposition, this compound is reported to emit toxic fumes of sulfur oxides (SOx). This suggests that the commercial product may contain sulfur-containing impurities or that sulfur is incorporated into its structure in some formulations.

General studies on the thermal decomposition of phenolic antioxidants indicate that they can degrade at elevated temperatures. For instance, the thermal decomposition of polystyrene, a polymer in which such antioxidants are used, involves the formation of various volatile organic compounds. iafss.org The decomposition of phenol-formaldehyde resins, which share some structural similarities, yields products such as phenol, cresols, and xylenols. scispace.com It is therefore plausible that the thermal decomposition of this compound could lead to the formation of simpler phenolic compounds and styrenic derivatives. The exact decomposition profile and the nature of the products would depend on the temperature, oxygen availability, and the presence of other substances.

Abiotic Degradation Products and Their Chemical Characterization

The identification of abiotic degradation products is crucial for a comprehensive environmental risk assessment. For this compound, there is a significant lack of data on its specific degradation products under various environmental conditions.

Based on the expected degradation pathways for styrenated phenols, oxidation is likely to be a primary transformation process. service.gov.uk This could lead to the formation of quinone-type structures, hydroxylated derivatives, and cleavage products of the phenylethyl side chains. The characterization of such products would require sophisticated analytical techniques like high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) and gas chromatography-mass spectrometry (GC-MS). Without dedicated studies on this compound, the exact chemical nature of its environmental degradants remains unconfirmed.

Environmental Transport and Distribution Modeling

The environmental transport and distribution of a chemical are governed by its physical and chemical properties, such as water solubility, vapor pressure, and its octanol-water partition coefficient (Kow). Given the structure of this compound, with its large nonpolar side chains, it is expected to be a hydrophobic organic compound with low water solubility and a high Kow.

Such properties suggest that if released into the environment, it would preferentially partition from water to soil and sediment. service.gov.uk Modeling the transport of hydrophobic organic compounds in aquatic systems often involves considering their partitioning between the dissolved phase and particulate matter. researchgate.net The presence of dissolved organic matter can also influence the transport of hydrophobic compounds in groundwater by increasing their apparent solubility. oup.com

For this compound, environmental fate models would likely predict its accumulation in the solid phases of aquatic and terrestrial environments. Its potential for long-range transport would depend on its persistence in the environment and its partitioning behavior. However, the lack of specific experimental data on its partitioning coefficients and degradation rates limits the accuracy of any predictive modeling.

Structure Reactivity Relationship Studies of 4 Methyl 2,6 Bis 1 Phenylethyl Phenol and Analogues

Influence of Substituent Effects on Phenolic Reactivity

The reactivity of a phenolic antioxidant is fundamentally dictated by the ease with which it can donate its phenolic hydrogen atom to neutralize free radicals. This process is heavily influenced by the nature of the substituents on the aromatic ring. In the case of 4-Methyl-2,6-bis(1-phenylethyl)phenol, the key substituents are the methyl group at the para-position (position 4) and the two 1-phenylethyl groups at the ortho-positions (positions 2 and 6).

The methyl group at the para-position is an electron-donating group. Through a phenomenon known as hyperconjugation, it increases the electron density on the aromatic ring. This enrichment of electron density at the phenolic oxygen atom weakens the O-H bond, lowering its bond dissociation enthalpy (BDE). A lower BDE facilitates the abstraction of the hydrogen atom by a radical, thereby enhancing the antioxidant's primary function as a free-radical scavenger.

The collective electronic effect of these substituents is a crucial determinant of the intrinsic reactivity of the phenolic hydroxyl group. The strategic placement of electron-donating groups, particularly at the ortho and para positions, is a well-established principle for enhancing the radical-scavenging ability of phenolic antioxidants.

Comparative Analysis with Related Phenolic Derivatives

To fully appreciate the structure-reactivity profile of this compound, it is instructive to compare it with other phenolic derivatives. A pertinent comparison can be made with styrenated phenols, where the ortho and/or para positions are substituted with a styryl group (a vinylbenzene moiety).

While direct, comprehensive comparative studies are not extensively documented in publicly available literature, general principles of antioxidant chemistry allow for a theoretical comparison. For instance, a patent for butylated, α-methyl styrenated phenolic antioxidants suggests that the use of α-methyl styrene (B11656) in the synthesis of substituted phenols results in an improvement in antioxidant activity compared to those synthesized with styrene. google.com This suggests that the presence of the additional methyl group in the 1-phenylethyl substituent of this compound, as compared to a simple styryl group, could enhance its antioxidant performance.

Another relevant comparison is with other sterically hindered phenols, such as those bearing tert-butyl groups at the ortho-positions. While both 1-phenylethyl and tert-butyl groups provide significant steric hindrance, their electronic effects differ. The tert-butyl group is a strong electron-donating alkyl group, whereas the 1-phenylethyl group's electronic influence is more complex due to the presence of the phenyl ring.

Steric and Electronic Effects on Antioxidant Performance in Materials

The performance of an antioxidant in a material matrix, such as a polymer or a lubricant, is a multifaceted issue that extends beyond its intrinsic reactivity. Both steric and electronic effects play pivotal roles in determining its practical efficacy.

Steric Effects: The two bulky 1-phenylethyl groups at the ortho-positions of this compound create significant steric hindrance around the phenolic hydroxyl group. This steric shielding serves a dual purpose. Firstly, it enhances the stability of the phenoxyl radical formed after hydrogen donation. By physically obstructing the radical center, the bulky groups prevent undesirable side reactions, such as dimerization or reaction with other radicals, which could consume the antioxidant without effectively terminating the oxidation chain. This allows the antioxidant to participate in multiple radical-scavenging cycles, increasing its efficiency. Secondly, the steric bulk can improve the compatibility and solubility of the antioxidant within non-polar polymer matrices, preventing its migration or leaching from the material over time.

Electronic Effects: As previously discussed, the electron-donating nature of the methyl and 1-phenylethyl substituents enhances the radical-scavenging activity of the phenolic hydroxyl group. This electronic tuning is critical for ensuring a rapid reaction with detrimental free radicals, thereby providing immediate protection to the material. The combination of favorable electronic properties for high reactivity and substantial steric hindrance for high stability is a hallmark of an effective hindered phenolic antioxidant.

Positional Isomerism and its Impact on Chemical Behavior

Positional isomerism, the arrangement of substituents at different positions on the aromatic ring, can have a profound impact on the chemical behavior and antioxidant activity of phenolic compounds. In the context of bis(1-phenylethyl)phenols, the placement of the two 1-phenylethyl groups is critical.

In this compound, the 1-phenylethyl groups are located at the ortho-positions (2 and 6) relative to the hydroxyl group. This arrangement provides the optimal steric hindrance around the reactive hydroxyl group, which is crucial for the stability of the resulting phenoxyl radical.

If one or both of the 1-phenylethyl groups were to be located at the meta-position (3 or 5), the steric shielding of the hydroxyl group would be significantly reduced. This would likely lead to a less stable phenoxyl radical, which could be more prone to engaging in pro-oxidant side reactions. Furthermore, substituents at the meta-position have a less pronounced electronic influence on the phenolic hydroxyl group compared to those at the ortho and para positions.

An isomer with a 1-phenylethyl group at the para-position would directly compete with the electron-donating methyl group for that location. The electronic and steric environment of such an isomer would be drastically different, leading to a different reactivity profile. For instance, a 2,4-bis(1-phenylethyl)phenol isomer would have one ortho-substituent providing steric hindrance and a para-substituent that could influence the electronic properties and the potential for delocalization of the radical electron in the phenoxyl radical.

Future Research Directions and Emerging Trends for 4 Methyl 2,6 Bis 1 Phenylethyl Phenol

Development of Sustainable Synthetic Methodologies

The traditional synthesis of 4-methyl-2,6-bis(1-phenylethyl)phenol typically involves the Friedel-Crafts alkylation of p-cresol (B1678582) with styrene (B11656) using homogeneous acid catalysts such as sulfuric acid or aluminum chloride. While effective, these methods present environmental challenges, including the use of corrosive and hazardous catalysts and difficulties in catalyst separation and recycling. Future research is increasingly focused on developing greener and more sustainable synthetic routes.

Key areas of investigation include:

Heterogeneous Catalysis: The use of solid acid catalysts is a promising alternative to traditional homogeneous systems. Materials like zeolites, clays, and supported acid catalysts offer several advantages, including ease of separation from the reaction mixture, potential for regeneration and reuse, and often milder reaction conditions. Research in this area aims to identify or develop highly active and selective solid acid catalysts that can efficiently catalyze the alkylation of p-cresol with styrene to produce this compound with high yields and minimal byproducts.

Ionic Liquids: Ionic liquids (ILs) are salts with low melting points that are gaining attention as "green" solvents and catalysts in a variety of chemical reactions. Their negligible vapor pressure, high thermal stability, and tunable properties make them attractive alternatives to volatile organic solvents. In the context of this compound synthesis, acidic ionic liquids can act as both the solvent and the catalyst, facilitating the alkylation reaction under potentially milder conditions and allowing for easier product separation and catalyst recycling.

Enzyme-Catalyzed Synthesis: Biocatalysis offers a highly selective and environmentally benign approach to chemical synthesis. While the direct enzymatic synthesis of this compound may be challenging, research into chemo-enzymatic pathways could provide a more sustainable route. This could involve the enzymatic modification of a precursor molecule, followed by a chemical step to complete the synthesis.

The following table summarizes the potential benefits of these sustainable methodologies:

| Methodology | Potential Advantages | Research Focus |

| Heterogeneous Catalysis | - Easy catalyst separation and recycling- Reduced waste generation- Milder reaction conditions | - Development of highly active and selective solid acid catalysts- Optimization of reaction parameters for improved yield and selectivity |

| Ionic Liquids | - "Green" solvent and catalyst properties- High thermal stability- Tunable acidity and solubility | - Design of task-specific ionic liquids for efficient alkylation- Investigation of reaction kinetics and mechanisms in ionic liquids |

| Enzyme-Catalyzed Synthesis | - High selectivity and specificity- Mild reaction conditions- Use of renewable resources | - Identification of suitable enzymes for precursor modification- Development of efficient chemo-enzymatic reaction cascades |

Exploration of Novel Advanced Material Applications

The primary application of this compound is as an antioxidant in polymers such as plastics and synthetic rubbers, where it protects against degradation caused by heat and oxidation. However, its unique molecular structure suggests potential for use in a wider range of advanced materials.

Emerging areas of application include:

High-Performance Polymers: The demand for polymers with enhanced thermal stability and longevity is growing, particularly in demanding applications such as automotive components, aerospace materials, and electronics. Research is exploring the incorporation of this compound and its derivatives into high-performance polymer matrices to provide superior protection against thermo-oxidative degradation, thereby extending the service life of these materials.

Electronic Materials: The organic electronics industry requires materials with specific electronic properties and long-term stability. The phenolic structure of this compound could be modified to introduce functionalities that make it suitable for use in applications such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Its antioxidant properties could also be beneficial in preventing the degradation of sensitive organic electronic components.

Advanced Coatings and Adhesives: The performance and durability of coatings and adhesives can be significantly impacted by environmental factors such as heat, light, and oxygen. Incorporating this compound into these formulations can enhance their resistance to degradation, leading to improved performance and a longer lifespan.

In-depth Mechanistic Investigations of Chemical Transformations

A deeper understanding of the chemical transformations that this compound undergoes is crucial for optimizing its performance and developing new applications. Future research in this area will likely focus on:

Antioxidant Mechanism: The primary function of hindered phenols as antioxidants involves the donation of a hydrogen atom from the hydroxyl group to a radical species, thereby terminating the radical chain reaction. The resulting phenoxyl radical is stabilized by the bulky ortho-substituents, which prevent it from initiating further undesirable reactions. vinatiorganics.com In-depth mechanistic studies, utilizing techniques such as electron paramagnetic resonance (EPR) spectroscopy and computational modeling, can provide a more detailed picture of the radical scavenging process for this compound. This includes understanding the kinetics of hydrogen atom transfer and the fate of the resulting phenoxyl radical.

Degradation Pathways: Under severe conditions, this compound can undergo degradation, leading to a loss of its antioxidant activity and the formation of colored byproducts. Investigating these degradation pathways is essential for predicting the long-term performance of the antioxidant and for developing strategies to mitigate discoloration in polymer applications. stabilization-technologies.com

In-situ Transformations: The chemical environment within a polymer matrix can influence the behavior of this compound. Research into its in-situ transformations during polymer processing and aging can reveal how it interacts with other additives and the polymer itself, providing insights into synergistic or antagonistic effects. stabilization-technologies.com

Advanced Computational Design and Property Prediction

Computational chemistry and molecular modeling are powerful tools for accelerating the discovery and design of new molecules with desired properties. For this compound, these approaches can be used to:

Predict Antioxidant Activity: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the molecular structure of phenolic compounds with their antioxidant activity. nih.govnih.govresearchgate.net By calculating various molecular descriptors for this compound and its potential derivatives, it is possible to predict their efficacy as antioxidants. This can guide the design of new derivatives with enhanced performance.

Simulate Reaction Mechanisms: Density Functional Theory (DFT) and other quantum chemical methods can be employed to model the reaction pathways of this compound, including its antioxidant activity and degradation processes. These simulations can provide valuable insights into the energetics and transition states of these reactions, complementing experimental studies.

Design Novel Derivatives: Computational screening can be used to virtually design and evaluate a large number of derivatives of this compound. By predicting properties such as antioxidant potential, thermal stability, and compatibility with different polymer matrices, this approach can identify promising candidates for synthesis and experimental testing.

The following table highlights key computational parameters and their relevance:

| Computational Method | Application | Predicted Properties |

| QSAR | Predicting antioxidant activity | - Radical scavenging ability- Redox potential |

| DFT | Simulating reaction mechanisms | - Reaction energetics- Transition state structures |

| Molecular Docking | Assessing polymer compatibility | - Interaction energies- Binding modes |

Tailored Derivatization for Enhanced Performance in Specific Applications

The modification of the this compound molecule through chemical derivatization offers a promising avenue for enhancing its performance in specific applications. nih.gov Research in this area is focused on:

Improving Polymer Compatibility: By introducing specific functional groups to the this compound backbone, it is possible to improve its solubility and compatibility with different polymer matrices. This can lead to more uniform dispersion of the antioxidant and enhanced long-term stability.

Increasing Thermal Stability: For high-temperature applications, it is desirable to have antioxidants with high thermal stability. Derivatization can be used to increase the molecular weight or introduce moieties that enhance the thermal resistance of this compound, preventing its premature degradation.

Introducing Multifunctionality: It is possible to create multifunctional additives by combining the antioxidant properties of this compound with other functionalities, such as UV absorption or flame retardancy, in a single molecule. nih.gov This can simplify polymer formulations and provide synergistic effects. For example, a derivative of a similar hindered phenol (B47542), 4-(tert-butyl)-2,6-bis(1-phenylethyl)phenol, has shown pro-apoptotic activity, suggesting potential applications in medicinal chemistry. nih.gov

Q & A

Q. What experimental models are most sensitive to 4-methyl-2,6-bis(1-phenylethyl)phenol (KTH-13-Me) in anti-cancer studies?

KTH-13-Me exhibits potent anti-proliferative activity across multiple cancer cell lines. The most sensitive models include MDA-MB-231 (human breast cancer, IC50 = 44.9 μM), C6 glioma (rat glioma), HCT-15, and LoVo (human colon cancer), with IC50 values ranging from 34.48 to 53.37 μM in dose-dependent assays . These results were validated via MTT assays and morphological analysis of apoptosis (e.g., nuclear fragmentation, chromatin condensation) .

Q. What primary mechanisms underlie KTH-13-Me-induced apoptosis?

KTH-13-Me triggers apoptosis via caspase activation (caspase-3 and caspase-9) and downregulation of Bcl-2, an anti-apoptotic protein. Additionally, it suppresses pro-survival signaling pathways, including Src and STAT3 phosphorylation, which are critical for cancer cell proliferation . Methodological validation involves Western blotting for protein expression and flow cytometry with FITC-Annexin V/PI staining to detect early apoptotic cells .

Q. How was KTH-13-Me synthesized, and what structural analogs have been tested?

KTH-13-Me was synthesized via total synthesis from Cordyceps bassiana derivatives. Structural analogs include KTH-13-benzyl-glycol, KTH-13-monophenylethyl-glycol, and others with modifications to the phenylethyl or methyl groups. Anti-cancer activity screening identified KTH-13-Me as the most potent derivative, emphasizing the importance of the methyl substituent at the 4-position for efficacy .

Advanced Research Questions

Q. How do researchers resolve contradictions in KTH-13-Me activity across in vitro vs. in vivo models?

Discrepancies between in vitro and in vivo efficacy often arise from bioavailability or metabolic stability issues. For KTH-13-Me, in vitro studies (e.g., C6 glioma cells) show clear apoptotic induction, but in vivo validation requires pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) and toxicity assessments. Comparative studies with analogs (e.g., KTH-13-isopropyl) may identify derivatives with improved stability .

Q. What strategies optimize KTH-13-Me derivatives for enhanced selectivity toward cancer cells?

Structure-activity relationship (SAR) studies suggest that modifying the phenylethyl side chains or introducing hydrophilic groups (e.g., glycol derivatives) could reduce off-target effects. Computational docking simulations predict interactions with STAT3 or Src kinases, enabling rational design of derivatives with higher specificity. Experimental validation includes kinase inhibition assays and toxicity screening in non-cancerous cell lines .

Q. How do researchers validate the role of STAT3 signaling in KTH-13-Me resistance?

STAT3 pathway activation is a known resistance mechanism in cancer. To test this, researchers use STAT3-overexpressing cell lines or STAT3 inhibitors (e.g., Stattic) in combination with KTH-13-Me. Phosphorylation levels of STAT3 (Tyr705) are quantified via ELISA or Western blotting. Synergistic effects in combinatorial therapies suggest STAT3 as a critical resistance node .

Q. What methodologies confirm caspase-dependent vs. caspase-independent apoptosis in KTH-13-Me-treated cells?

Caspase dependence is tested using pan-caspase inhibitors (e.g., Z-VAD-FMK). If apoptosis persists, caspase-independent pathways (e.g., AIF translocation) are investigated via immunofluorescence or subcellular fractionation. KTH-13-Me primarily activates caspase-3/9, but residual apoptosis in inhibitor-treated cells may indicate secondary mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.